2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE is a complex organic compound with the molecular formula C26H21N5O6S. This compound is notable for its unique structure, which includes a thiazole ring, a hydrazone linkage, and a benzoate ester group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenyl benzoate with 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoate ester groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The thiazole ring and hydrazone linkage play crucial roles in its binding to target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZOATE
- 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-ETHOXYBENZOATE
- 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-BUTOXYBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE lies in its specific structural features, such as the methoxy group and the benzoate ester, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C18H15N3O4S/c1-24-15-9-12(10-19-21-18-20-16(22)11-26-18)7-8-14(15)25-17(23)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21,22)/b19-10+ |
InChI Key |
AOBGHRBJKJNCIE-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)CS2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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